Dibenzosuberone oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNLMOBUYHLZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NO)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170494 | |
| Record name | 5H-Dibenzo(a,d)cyclohepten-5-one, 10,11-dihydro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-74-6 | |
| Record name | Dibenzocycloheptenone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Dibenzo(a,d)cyclohepten-5-one, 10,11-dihydro-, oxime | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzosuberone oxime | |
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| Record name | 5H-Dibenzo(a,d)cyclohepten-5-one, 10,11-dihydro-, oxime | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime | |
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Foundational & Exploratory
Spectroscopic Characterization & Structural Elucidation of Dibenzosuberone Oxime
Executive Summary
Dibenzosuberone oxime (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime) represents a critical intermediate in the synthesis of tricyclic antidepressants (TCAs) and anticonvulsants. Its structural rigidity, provided by the ethylene bridge at the 10,11-position, combined with the stereochemical lability of the oxime functionality (
This guide provides a rigorous framework for the spectroscopic analysis of this molecule. Unlike standard aliphatic oximes, the tricyclic core induces specific ring currents and steric constraints that must be accounted for during characterization. We will focus on distinguishing the oxime from its ketone precursor and resolving the critical
Structural Context & Isomerism
Before initiating analysis, one must understand the stereochemical environment. The dibenzosuberone core is not planar; the central seven-membered ring adopts a puckered conformation.
The E/Z Challenge
The oxime group introduces geometric isomerism. In this compound, the hydroxyl group can be oriented syn (Z) or anti (E) relative to the sterically bulky ethylene bridge.
-
Diagnostic Relevance: The chemical environment of the aromatic protons at positions 4 and 6 differs significantly between isomers due to the anisotropic effect of the oxime hydroxyl group.
-
Pharmacological Impact: In many TCA precursors, the
-isomer often exhibits superior binding profiles due to favorable steric interactions with receptor pockets.
Synthesis & Sample Preparation
Effective analysis requires a clean baseline. The synthesis typically involves the condensation of dibenzosuberone with hydroxylamine hydrochloride.
Protocol: Oxime Generation
-
Reactants: Dissolve 5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (
, 1.5 eq) and pyridine (1.5 eq) to buffer the HCl byproduct. -
Reflux: Heat to reflux (
) for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). -
Workup: Evaporate solvent, resuspend in water, extract with DCM.
-
Purification: Recrystallize from ethanol/water to remove unreacted ketone.
Critical Sample Prep for Spectroscopy:
-
Drying: The sample must be dried under high vacuum (
mbar) for 12 hours. Residual water/ethanol overlaps with the oxime O-H stretch in IR and broadens exchangeable protons in NMR. -
Solvent Choice: Use
for NMR if checking labile O-H protons; use for better resolution of the aromatic region.
Figure 1: Synthetic workflow for the generation of high-purity this compound for analysis.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the primary "Go/No-Go" decision gate. It confirms the functional group transformation.
Diagnostic Bands
The conversion is successful if the strong Carbonyl (
| Functional Group | Wavenumber ( | Intensity | Assignment & Notes |
| O-H Stretch | 3200 – 3400 | Broad, Med | Oxime specific. Distinct from sharp free OH. Indicates H-bonding. |
| C-H Stretch | 3020 – 3060 | Weak | Aromatic C-H. |
| C-H Stretch | 2850 – 2950 | Medium | Aliphatic C-H (Ethylene bridge). |
| C=N Stretch | 1620 – 1645 | Medium | Diagnostic. Replaces the C=O peak. Lower frequency than C=O. |
| C=O[1][2] Stretch | ~1670 | Strong | Must be ABSENT. Presence indicates unreacted starting material. |
| N-O Stretch | 930 – 960 | Strong | Characteristic of oximes. |
Technical Insight: The tricyclic ring system provides conjugation, which may slightly lower the wavenumber of the
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural proof and isomeric ratio determination.
NMR (Proton) Analysis
Solvent:
-
The Ethylene Bridge (10,11-position):
-
In the ketone, these protons often appear as a singlet or tight multiplet around 3.10 – 3.20 ppm due to rapid conformational flipping.
-
In the oxime, the rigidity increases. Look for broadening or splitting into complex multiplets if the flip rate slows on the NMR timescale.
-
-
The Aromatic Region (7.0 – 8.0 ppm):
-
The proton peri to the carbonyl/oxime (position 4 and 6) is most deshielded.
-
Isomer Differentiation: In the
-isomer, the OH group is closer to one aromatic ring, causing a distinct shielding/deshielding effect on the ortho-proton compared to the -isomer. -
Protocol: Integrate the aromatic multiplets. If you see a small "shadow" set of peaks shifted by 0.05-0.1 ppm, you have a mixture of isomers.
-
-
The Oxime Proton (=N-OH):
-
Visible in
as a singlet between 10.0 – 11.5 ppm . -
Note: This peak disappears upon
shake (deuterium exchange), confirming it is an exchangeable proton.
-
NMR (Carbon) Analysis
This provides the clearest confirmation of the carbon skeleton change.
| Carbon Environment | Shift (ppm) | Change from Ketone |
| C=N (Oxime) | 150 – 160 | Key Indicator. Upfield shift from C=O (~195 ppm). |
| Aromatic C | 125 – 140 | Minimal change, complex cluster. |
| Bridge | 30 – 35 | Slight shift due to hybridization change at C5. |
Advanced Characterization Strategy
When simple confirmation isn't enough (e.g., for regulatory filing or patenting), use these advanced techniques.
Mass Spectrometry (MS)
-
Technique: ESI-MS (Positive Mode) or GC-MS.
-
Target Ion:
m/z. -
Fragmentation: Look for the loss of the OH group (
) or the loss of the oxime moiety ( for ). The tricyclic tropylium-like cation is a stable fragment often observed.
X-Ray Diffraction (XRD)
If the oxime is solid and crystallizable, XRD is the gold standard for determining the
-
Method: Slow evaporation from ethanol.
-
Result: Unambiguous 3D assignment of the hydroxyl group position relative to the bridge.
Figure 2: Analytical decision tree for confirming structure and purity of this compound.
References
-
Synthesis & Derivatives: Merkas, S., et al. "Synthesis of novel, potentially biologically active dibenzosuberone derivatives." Molecules, 2005.[3][4] Link
-
Oxime Isomerism: Illas, A., et al. "E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations." Organic & Biomolecular Chemistry, 2022.[5] Link
-
General Spectral Data (Ketone Precursor): NIST Chemistry WebBook. "5H-Dibenzo[a,d]cyclohepten-5-one."[2][5][6][7][8][9] Link
-
IR Interpretation: LibreTexts Chemistry. "IR Spectrum and Characteristic Absorption Bands." Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5-Dibenzosuberenone(2222-33-5) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5H-Dibenzo(a,d)cyclohepten-5-one oxime | C15H11NO | CID 13924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of novel, potentially biologically active dibenzosuberone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dibenzosuberone(1210-35-1) IR Spectrum [chemicalbook.com]
- 8. Synthesis and Optical Resolution of (±)10,11-Dihydroxy-5H-dibenzo[a,d]cyclohepten-5-one -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 9. arkat-usa.org [arkat-usa.org]
Technical Guide: Dibenzosuberone Oxime as a Precursor in Organic Synthesis
The following technical guide details the utility of Dibenzosuberone Oxime as a pivotal intermediate in organic synthesis, specifically within the context of neuropharmacological drug development.
Executive Summary
This compound (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime) serves as a critical synthetic junction in the elaboration of tricyclic pharmacophores. While the parent ketone, dibenzosuberone, is the foundational scaffold for first-generation tricyclic antidepressants (TCAs) like Amitriptyline, the oxime derivative unlocks unique chemical space. It allows access to ring-expanded lactams (via Beckmann rearrangement), primary amines (via reduction), and O-functionalized bioactive ethers/esters . This guide provides high-fidelity protocols and mechanistic insights for leveraging this precursor in the synthesis of CNS-active agents.
Structural Fundamentals & Synthesis
The synthesis of this compound is a robust condensation reaction. The steric environment of the C5 carbonyl, flanked by two benzene rings and a saturated ethylene bridge, requires optimized conditions to ensure complete conversion and minimize geometric isomerization, although the E/Z isomerism is often inconsequential for subsequent reductive steps.
Synthesis Protocol
Reaction Type: Condensation / Nucleophilic Addition-Elimination
Precursor: Dibenzosuberone (CAS: 1210-35-1)
Reagent: Hydroxylamine Hydrochloride (
| Parameter | Specification | Rationale |
| Solvent System | Ethanol / Pyridine (5:1) | Pyridine acts as both solvent and base to neutralize HCl, driving the equilibrium forward. |
| Temperature | Reflux ( | Overcomes steric hindrance at the C5 position. |
| Time | 2–4 Hours | Extended times may lead to degradation; monitor via TLC. |
| Workup | Acidic quench (HCl) | Removes pyridine; the oxime precipitates as a white solid. |
Step-by-Step Methodology
-
Dissolution: Dissolve 10.0 g (48 mmol) of dibenzosuberone in 50 mL of absolute ethanol.
-
Addition: Add 5.0 g (72 mmol) of hydroxylamine hydrochloride.
-
Basification: Add 10 mL of pyridine dropwise.
-
Reflux: Heat to reflux with vigorous stirring for 3 hours.
-
Isolation: Pour the hot reaction mixture into 200 mL of ice-cold water containing 15 mL of conc. HCl.
-
Purification: Filter the precipitate, wash with water, and recrystallize from ethanol/water (4:1).
-
Yield: Expect 90–95% yield of white crystalline solid (mp 165–167°C).
The Beckmann Rearrangement: Gateway to Dibenzoazocines
The most chemically distinct application of this compound is the Beckmann Rearrangement . This reaction effects a ring expansion from the 7-membered cycloheptene ring to an 8-membered dibenzo[b,f]azocine lactam. This scaffold is bioisosteric with several antipsychotic and anticonvulsant agents.
Mechanistic Pathway
The migration of the aryl group (anti-periplanar to the hydroxyl) inserts a nitrogen atom into the carbocycle.
Figure 1: Mechanistic flow of the Beckmann Rearrangement converting the 7-membered oxime to the 8-membered lactam.
Experimental Protocol (Polyphosphoric Acid Method)
Polyphosphoric acid (PPA) is the preferred medium as it acts as both the acid catalyst and the solvent, facilitating the high-temperature rearrangement.
-
Preparation: Heat 50 g of PPA to
in a beaker. -
Addition: Add 5.0 g of this compound in small portions with mechanical stirring (viscosity is high).
-
Reaction: Maintain temperature at
for 45 minutes. The mixture will darken. -
Quench: Pour the syrup onto 300 g of crushed ice. Stir until the PPA hydrolyzes and a solid precipitates.
-
Neutralization: Adjust pH to ~8 with 10% NaOH solution.
-
Product: Filter the lactam (5,6,11,12-tetrahydrodibenzo[b,f]azocin-6-one).
Reductive Pathways: Accessing Primary Amines
Reduction of the oxime provides 5-aminodibenzosuberane . This primary amine is a versatile intermediate. Unlike the reductive amination of the ketone (which can be reversible or low-yielding), oxime reduction is irreversible and stereochemically predictable.
Reduction Methods Comparison
| Method | Reagents | Yield | Comments |
| Catalytic Hydrogenation | 85-95% | Cleanest method. Requires pressure vessel. | |
| Hydride Reduction | 80-90% | Standard lab scale. Requires anhydrous conditions.[1][2] | |
| Dissolving Metal | Zn dust, Acetic Acid | 70-80% | Mild, cost-effective, but workup is tedious (zinc salts). |
Critical Utility
The resulting amine, 5-aminodibenzosuberane , can be:
-
Alkylated to form secondary/tertiary amines (analogs of Nortriptyline).
-
Acylated to form amides with novel binding profiles.
-
Resolved using chiral acids (e.g., tartaric acid) to study enantioselective binding at GPCRs.
O-Functionalization: Novel Anticonvulsant Scaffolds
Recent medicinal chemistry efforts have explored O-acyl and O-alkyl derivatives of tricyclic oximes. These compounds often exhibit anticonvulsant and antihypoxic activities, functioning as prodrugs or novel pharmacophores.
General Reaction:
-
Target: Lipophilic esters (e.g., 3,4-dichlorobenzoyl derivatives) enhance blood-brain barrier (BBB) penetration.
-
Mechanism: These derivatives often act by modulating voltage-gated sodium channels, similar to carbamazepine, but with a distinct metabolic profile.
Synthetic Roadmap & Logic
The following diagram summarizes the divergent synthetic pathways available from the this compound precursor.
Figure 2: Divergent synthesis map starting from this compound.
References
-
Biosynth. (n.d.). Dibenzosuberone | 1210-35-1.[3] Retrieved from
-
Moger, M., et al. (2018).[4] A Brief Review on Chemistry of Dibenzosuberenones. Juniper Publishers. Retrieved from
-
Zhmurenko, L. A., et al. (2020).[1] Synthesis of Dibenzofuranone-Oxime Derivatives with Anticonvulsant, Antihypoxic, and Anti-Ischemic Activity. ResearchGate. Retrieved from
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from
-
Alfa Chemistry. (n.d.). Beckmann Rearrangement Overview and Mechanism. Retrieved from [5]
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An In-depth Technical Guide to the Chemical Stability and Reactivity of Dibenzosuberone Oxime
For Researchers, Scientists, and Drug Development Professionals
Foreword
Dibenzosuberone and its derivatives represent a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of antidepressants and antipsychotics.[1][2] The introduction of an oxime functionality to the dibenzosuberone core imparts unique chemical properties that are pivotal for both the synthesis of novel drug candidates and for understanding the stability of existing ones. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the chemical stability and reactivity of dibenzosuberone oxime. By delving into the causality behind its chemical behavior, this document aims to equip scientists with the foundational knowledge required for informed experimental design, from early-stage discovery to formulation development.
Molecular Structure and Physicochemical Properties
This compound, systematically named 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime, possesses a tricyclic framework with a central seven-membered ring fused to two benzene rings. The oxime group (=N-OH) at position 5 is the primary determinant of its characteristic reactivity and stability profile.
Key Structural Features:
-
Tricyclic System: The rigid, non-planar structure of the dibenzosuberane backbone influences the steric accessibility of the oxime group.
-
Oxime Geometry: The oxime can exist as two geometric isomers, (E) and (Z), which can influence its reactivity, particularly in stereospecific reactions like the Beckmann rearrangement.
-
Hydrogen Bonding: The hydroxyl group of the oxime can act as both a hydrogen bond donor and acceptor, influencing its solubility and interaction with other molecules.
A general understanding of the parent ketone, dibenzosuberone, is that it is stable under normal temperatures and pressures.[3] However, the introduction of the oxime functionality significantly alters the molecule's electronic and steric properties, thereby impacting its stability and reactivity.
Chemical Stability Profile
The stability of this compound is a critical consideration in its handling, storage, and application in pharmaceutical development. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.[4][5][6]
Hydrolytic Stability
The C=N bond of the oxime is susceptible to hydrolysis, which would regenerate the parent ketone, dibenzosuberone, and hydroxylamine. This reaction is catalyzed by acid.[7]
-
Acidic Conditions: In the presence of strong acids, the hydroxyl group of the oxime is protonated, forming a good leaving group (H₂O). This facilitates nucleophilic attack by water on the carbon of the C=N bond, leading to hydrolysis. The rate of hydrolysis is dependent on the acid concentration and temperature.[8]
-
Neutral and Basic Conditions: Oximes are generally more resistant to hydrolysis under neutral and basic conditions compared to acidic conditions.
Degradation Pathway: Hydrolysis
Caption: Acid-catalyzed hydrolysis of this compound.
Thermal Stability
Photostability
The aromatic nature of the dibenzosuberone moiety suggests a potential for photosensitivity. Aromatic compounds can absorb UV light, leading to excited states that can undergo various photochemical reactions.[1] Photodegradation of oximes can lead to a complex mixture of products.[11] For this compound, potential photolytic degradation pathways could include:
-
Photo-hydrolysis: Cleavage of the C=N bond to regenerate dibenzosuberone.
-
Photo-rearrangement: Isomerization or other structural rearrangements.
-
Photo-oxidation: Reactions with oxygen in the presence of light.
Experimental Protocol: Forced Degradation Study
To assess the stability of this compound, a forced degradation study should be conducted according to ICH guidelines.[12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample and a solution of the sample to UV light (254 nm) and visible light (e.g., in a photostability chamber) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.[14][15] The method should be capable of separating the intact drug from all degradation products.
-
Characterization of Degradants: Isolate and characterize any significant degradation products using techniques such as LC-MS, and NMR spectroscopy.
Chemical Reactivity
The reactivity of this compound is centered around the oxime functional group and the adjacent tricyclic system.
Beckmann Rearrangement
The Beckmann rearrangement is a classic acid-catalyzed reaction of ketoximes that converts them into amides.[16] For this compound, this rearrangement would lead to the formation of a seven-membered lactam.[17] This reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.
Reaction Mechanism: Beckmann Rearrangement
Caption: Mechanism of the Beckmann rearrangement.[18]
This rearrangement is of significant synthetic utility, providing access to novel heterocyclic structures for drug discovery. The reaction can be promoted by a variety of acidic reagents, including sulfuric acid, polyphosphoric acid, and Lewis acids.[19]
Reduction
The oxime group can be reduced to either a hydroxylamine or a primary amine, depending on the reducing agent and reaction conditions.
-
Reduction to Hydroxylamine: Milder reducing agents, such as sodium cyanoborohydride (NaBH₃CN), can selectively reduce the C=N bond to afford the corresponding hydroxylamine.
-
Reduction to Primary Amine: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C), will reduce the oxime to the primary amine.[17]
Oxidation
The oxidation of oximes can lead to a variety of products, including the parent ketone or nitriles, depending on the oxidant used.[20] For this compound, oxidative cleavage of the C=N bond would regenerate dibenzosuberone. This can be achieved using various oxidizing agents.[20]
O-Alkylation and O-Acylation
The hydroxyl group of the oxime is nucleophilic and can undergo O-alkylation and O-acylation reactions. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, forming the more nucleophilic oximate anion. This reactivity is crucial for the synthesis of various derivatives with potential pharmacological activity.[21]
Analytical Considerations
The development of a robust, stability-indicating analytical method is paramount for the accurate quantification of this compound and its degradation products in pharmaceutical preparations.[22]
Table 1: Recommended Analytical Techniques for Stability and Reactivity Studies
| Technique | Application |
| HPLC-UV | Primary method for quantitative analysis of this compound and its degradation products. |
| LC-MS | Identification and structural elucidation of unknown degradation products and reaction byproducts. |
| NMR | Definitive structural characterization of the parent compound, its isomers, and degradation products. |
| FT-IR | Functional group analysis to confirm the presence of the oxime and identify changes during reactions. |
Conclusion
This compound is a molecule of significant interest in medicinal chemistry, possessing a unique profile of chemical stability and reactivity. While generally more stable than corresponding imines, it is susceptible to degradation under acidic, photolytic, and strong oxidative conditions. Its reactivity, particularly the Beckmann rearrangement and various reduction and O-alkylation reactions, provides a versatile platform for the synthesis of novel therapeutic agents. A thorough understanding of these properties, underpinned by rigorous forced degradation studies and the use of appropriate analytical techniques, is essential for the successful development of drug candidates based on the this compound scaffold. This guide provides a foundational framework for researchers to navigate the complexities of this important molecule, fostering innovation while ensuring the integrity and quality of their scientific endeavors.
References
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available from: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022-11-30). Available from: [Link]
-
Dibenzosuberone. Wikipedia. Available from: [Link]
- Continuous hydrolysis of ketoxime. Google Patents.
-
Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules. (2005). Available from: [Link]
-
On the syntheses of dibenzosuberenone and 2,8-dimethyl. Arkivoc. Available from: [Link]
-
Beckmann Rearrangement. BYJU'S. Available from: [Link]
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Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Journal of Young Pharmacists. (2009). Available from: [Link]
-
A Brief Review on Chemistry of Dibenzosuberenones. Juniper Publishers. (2018-06-05). Available from: [Link]
-
Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry. (2020). Available from: [Link]
-
Synthesis of New Substituted Dibenzosuberones. ResearchGate. (2025-08-06). Available from: [Link]
-
Beckmann Rearrangement. Organic Chemistry Portal. Available from: [Link]
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Thermal Stabilization of Energetic Materials by the Aromatic Nitrogen Rich Bis(3,4-diamino-1,2,4-triazolium) Cation. ResearchGate. Available from: [Link]
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Keto Enol Tautomerism Acid and Base Reaction and Mechanism. YouTube. (2015-11-17). Available from: [Link]
-
Synthesis and spectral characterization of novel 1,5-benzodiazepine oxime derivatives. ResearchGate. (2025-08-07). Available from: [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. ResearchGate. Available from: [Link]
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Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. Available from: [Link]
-
Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. MDPI. (2023-03-10). Available from: [Link]
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Beckmann Rearrangement. Master Organic Chemistry. Available from: [Link]
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Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI. (2021). Available from: [Link]
-
Studies on the decomposition of the oxime HI 6 in aqueous solution. PubMed. (1988). Available from: [Link]
-
Beckmann rearrangement. Wikipedia. Available from: [Link]
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Development of validated stability-indicating assay methods--critical review. PubMed. (2002). Available from: [Link]
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Photodegradation of oxytocin and thermal stability of photoproducts. PubMed. (2012). Available from: [Link]
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Stability indicating study by using different analytical techniques. IJSDR. Available from: [Link]
-
Beckmann Rearrangement. Chemistry LibreTexts. (2023-01-22). Available from: [Link]
-
Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson. (2024-06-25). Available from: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available from: [Link]
Sources
- 1. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
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- 5. asianjpr.com [asianjpr.com]
- 6. biomedres.us [biomedres.us]
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- 8. EP0074472A1 - Continuous hydrolysis of ketoxime - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
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- 11. Photodegradation of oxytocin and thermal stability of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 20. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
- 21. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of validated stability-indicating assay methods--critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: The Beckmann Rearrangement of Dibenzosuberone Oxime
Welcome to the technical support center for the Beckmann rearrangement of dibenzosuberone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this reaction.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the Beckmann rearrangement of this compound to yield the corresponding phenanthridine lactam.
Problem 1: Low or No Conversion of this compound
You've set up your reaction, but upon analysis (TLC, LC-MS, etc.), you observe a significant amount of unreacted starting material.
Possible Causes & Solutions:
-
Insufficient Acid Catalyst Activity: The Beckmann rearrangement is acid-catalyzed.[1][2] The hydroxyl group of the oxime needs to be protonated or converted into a good leaving group to initiate the rearrangement.[3]
-
Solution 1: Choice of Acid. Strong protic acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used.[1] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful option.[4] If you are using a milder acid, it may not be sufficient to promote the reaction. Consider switching to a stronger acid catalyst.
-
Solution 2: Catalyst Deactivation. Ensure your acid catalyst is not old or has been deactivated by exposure to moisture. Use freshly opened or properly stored reagents.
-
Solution 3: Alternative Reagents. Non-protic acid reagents can also be effective. Reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or tosyl chloride can convert the hydroxyl group into a better leaving group.[1]
-
-
Inadequate Reaction Temperature: The rearrangement often requires elevated temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition. Typical temperatures for this rearrangement can range from room temperature to over 100°C, depending on the catalyst used.[4]
-
-
Poor Solubility of the Oxime: this compound may have limited solubility in some solvents, hindering its interaction with the catalyst.
-
Solution: Choose a solvent that can dissolve both the oxime and the catalyst. Anhydrous solvents are crucial to prevent hydrolysis of intermediates. Consider solvents like dioxane, or for some catalysts, the acid itself can act as the solvent (e.g., PPA).
-
Problem 2: Formation of Significant Byproducts
Your reaction yields a complex mixture of products, with your desired lactam being a minor component.
Possible Causes & Solutions:
-
Beckmann Fragmentation: This is a common side reaction that competes with the rearrangement, especially if the migrating group can form a stable carbocation.[1][5] In the case of this compound, fragmentation would lead to a nitrile-containing compound.
-
Solution 1: Reagent and Solvent Selection. The choice of reagent and solvent can influence the ratio of rearrangement to fragmentation.[1] Milder conditions and a less nucleophilic solvent may favor the desired rearrangement.
-
Solution 2: Temperature Control. High temperatures can sometimes favor fragmentation. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Second-Order Beckmann Rearrangement: While less common, this can occur with certain substrates and reagents, leading to cleavage of the ketone precursor.[6]
-
Solution: This is highly dependent on the specific reagents used. If you suspect this is occurring, consider switching to a different catalytic system.
-
-
Hydrolysis of the Nitrilium Ion Intermediate: The intermediate nitrilium ion is susceptible to attack by water.[7]
-
Solution: Ensure your reaction is conducted under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: Which group migrates during the Beckmann rearrangement of this compound?
In the Beckmann rearrangement, the group that is anti (trans) to the hydroxyl group on the oxime nitrogen migrates.[2][8] For this compound, which is a cyclic ketoxime, the migration of one of the aryl-alkyl groups results in a ring expansion, forming the seven-membered phenanthridine lactam. The stereochemistry of the oxime is crucial. Under acidic conditions, E/Z isomerization of the oxime can occur, potentially leading to a mixture of products if both isomers are present.[7]
Q2: What is the general mechanism for the Beckmann rearrangement of this compound?
The reaction proceeds through the following key steps:
-
Protonation/Activation: The hydroxyl group of the oxime is protonated by a strong acid, or converted into a better leaving group by reagents like SOCl₂ or PCl₅.[3]
-
Rearrangement: The group anti-periplanar to the leaving group migrates to the nitrogen atom in a concerted step, displacing the leaving group (e.g., water).[2] This forms a nitrilium ion intermediate.
-
Hydration: The nitrilium ion is attacked by a water molecule.
-
Tautomerization: The resulting intermediate tautomerizes to the more stable amide (in this case, a lactam).[7]
Q3: What are some recommended catalysts and reaction conditions for this rearrangement?
| Catalyst/Reagent | Typical Solvent | Temperature | Notes |
| Polyphosphoric Acid (PPA) | PPA itself | 100-140 °C | A common and effective reagent that acts as both catalyst and solvent.[1] |
| Sulfuric Acid (conc.) | Sulfuric Acid | Room Temp to 100 °C | A strong acid catalyst, but can lead to charring at higher temperatures.[1] |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | MeSO₃H | Room Temp to 80 °C | A very powerful dehydrating agent and acid catalyst.[4] |
| Thionyl Chloride (SOCl₂) | Dioxane, THF | 0 °C to reflux | Converts the -OH to a better leaving group.[1] |
| Phosphorus Pentachloride (PCl₅) | Dichloromethane, Toluene | 0 °C to reflux | Another effective reagent for activating the hydroxyl group.[1] |
Q4: How can I purify the resulting phenanthridine lactam?
The crude product can typically be purified by the following methods:
-
Work-up: After the reaction is complete, it is often quenched by carefully pouring the reaction mixture onto ice-water and neutralizing with a base (e.g., NaOH or NaHCO₃ solution). The product may precipitate out or can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Crystallization: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the lactam from any byproducts or unreacted starting material.
Q5: Are there any safety precautions I should be aware of?
Yes, many of the reagents used in the Beckmann rearrangement are hazardous.
-
Strong Acids: Concentrated sulfuric acid and PPA are highly corrosive. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/face shield.
-
Reagents like SOCl₂ and PCl₅: These are corrosive and react violently with water, releasing toxic gases (HCl and SO₂).[9] Always handle them in a well-ventilated fume hood and use anhydrous techniques.
-
Exothermic Reactions: The quenching of strong acids is highly exothermic. Always add the acid mixture slowly to ice-water with stirring.
Visualizing the Process
Beckmann Rearrangement Workflow
Caption: A typical experimental workflow for the Beckmann rearrangement.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues.
References
-
Chemistry Steps. Beckmann Rearrangement. [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
Wikipedia. Beckmann rearrangement. [Link]
-
ResearchGate. Beckmann Rearrangement of Oximes under Very Mild Conditions. [Link]
-
AdiChemistry. BECKMANN REARRANGEMENT | MECHANISM. [Link]
-
Chemistry LibreTexts. Beckmann Rearrangement. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. [Link]
-
Denmark Group. The Beckmann Rearrangement. [Link]
-
ACS Publications. The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. [Link]
-
BYJU'S. Beckmann Rearrangement. [Link]
-
ACS Publications. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. [Link]
-
The Second Order Beckmann Rearrangement. [Link]
-
PMC. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. [Link]
-
Juniper Publishers. A Brief Review on Chemistry of Dibenzosuberenones. [Link]
Sources
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Beckmann Rearrangement [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. adichemistry.com [adichemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Scaling the Synthesis of Dibenzosuberone Oxime for Preclinical Success
Welcome to the technical support center dedicated to the successful synthesis and scale-up of dibenzosuberone oxime. This guide is designed for researchers, medicinal chemists, and process development scientists who are transitioning from bench-scale experiments to producing preclinical quantities of this valuable intermediate. Dibenzosuberone and its derivatives are foundational scaffolds in the development of a wide range of therapeutics, particularly in the realm of neuroscience.[1][2] The oxime derivative, in particular, serves as a key handle for further chemical modifications.
The journey from a milligram-scale reaction to a multi-gram or even kilogram-scale production presents a unique set of challenges. This resource provides not only a robust, scalable protocol but also delves into the critical troubleshooting and frequently asked questions that arise during the scale-up process, ensuring you can navigate these challenges with confidence and scientific rigor.
Part 1: A Scalable Protocol for this compound Synthesis
This protocol is optimized for the synthesis of multi-gram quantities of this compound, focusing on reaction efficiency, product purity, and operational safety.
Reaction Scheme
Caption: Synthesis workflow for this compound.
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| Dibenzosuberone | >98% | Commercially Available |
| Hydroxylamine Hydrochloride | >99% | Commercially Available |
| Pyridine | Anhydrous, >99.8% | Commercially Available |
| Ethanol | 200 Proof, Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, charge dibenzosuberone (1.0 eq).
-
Dissolution: Add anhydrous ethanol (approximately 10 mL per gram of dibenzosuberone) to the flask and stir until the dibenzosuberone is fully dissolved.
-
Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (1.5 eq) followed by the slow addition of pyridine (2.0 eq). The pyridine acts as a base to liberate the free hydroxylamine and neutralize the HCl formed during the reaction.[3]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours.
-
Reaction Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (approximately 5 times the volume of the reaction mixture).
-
Precipitation and Filtration: Stir the aqueous mixture for 30 minutes to allow for complete precipitation of the crude product. Collect the solid by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum at 40-50 °C to a constant weight.
Part 2: Troubleshooting and Technical Guidance
Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?
A: Low yields in oximation reactions can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: This is the most common culprit. Verify reaction completion using TLC before proceeding with the work-up. If starting material is still present, consider extending the reflux time. For sterically hindered ketones like dibenzosuberone, longer reaction times are often necessary.[4]
-
Suboptimal pH: The rate of oxime formation is pH-dependent.[5] The use of pyridine should maintain an optimal pH. However, if you suspect pH issues, you can check the reaction mixture's pH (on a wetted pH strip) and adjust if necessary.
-
Reagent Quality: Ensure your hydroxylamine hydrochloride is of high purity and has been stored properly. Old or degraded reagent can lead to poor results. The use of anhydrous ethanol is also recommended to avoid side reactions.
-
Product Loss During Work-up: this compound has some solubility in aqueous solutions, especially if the pH is not neutral. Ensure the precipitation is carried out in cold water and that the product is thoroughly washed.
Incomplete Reaction
Q: My TLC analysis consistently shows a significant amount of unreacted dibenzosuberone, even after prolonged reflux. How can I drive the reaction to completion?
A: Driving the reaction to completion is key for a successful scale-up.
-
Increase Reagent Equivalents: Increasing the equivalents of hydroxylamine hydrochloride (to 2.0-2.5 eq) and pyridine (to 2.5-3.0 eq) can help push the equilibrium towards the product.
-
Alternative Base: While pyridine is commonly used, other bases like sodium acetate or sodium hydroxide can also be employed.[6] A change in base might alter the reaction kinetics favorably.
-
Solvent System: While ethanol is a good choice, exploring other solvent systems like a mixture of ethanol and water could be beneficial in some cases.
E/Z Isomerism: Control and Separation
Q: I am observing two spots on my TLC that I suspect are E/Z isomers of the oxime. How can I confirm their identity and what are the strategies for their separation?
A: The formation of E/Z isomers is a common feature of oxime synthesis from unsymmetrical ketones.[7][8] For preclinical studies, it is often necessary to isolate and characterize a single isomer.
-
Confirmation of Isomers:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for identifying and quantifying E/Z isomers. The chemical shifts of the protons and carbons near the C=N bond will differ for the two isomers.[4][9] The hydroxyl proton of the oxime often shows distinct signals for each isomer.[4]
-
2D NMR: Techniques like NOESY can provide definitive structural elucidation by showing through-space correlations between the oxime -OH and nearby protons on the dibenzosuberone scaffold.
-
-
Separation Strategies:
-
Fractional Recrystallization: This is often the most practical method for large-scale separation. It relies on the differential solubility of the isomers in a particular solvent system. Experiment with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a system that selectively crystallizes one isomer.[10][11]
-
Column Chromatography: While more resource-intensive for large quantities, silica gel chromatography can be effective for separating E/Z isomers. A careful selection of the eluent system is critical for achieving good resolution.
-
Caption: Strategies for the separation of E/Z isomers.
Purification Challenges
Q: My crude this compound is an oil and is proving difficult to crystallize. What are the best purification methods for preclinical batches?
A: Obtaining a crystalline solid is ideal for ensuring high purity.
-
Solvent Screening for Recrystallization: A thorough solvent screen is essential. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with anti-solvents like hexanes or water).[10][11]
-
Seeding: If you have a small amount of crystalline material, use it to seed the supersaturated solution to induce crystallization.
-
Column Chromatography: If recrystallization is not feasible, column chromatography is a reliable alternative. For larger scales, consider using a wider column and a solvent system that provides good separation on TLC.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
A: Ethanol is a widely used and effective solvent for oximation reactions as it readily dissolves both the ketone and the hydroxylamine hydrochloride.[3] Its boiling point allows for a convenient reflux temperature.
Q: What is the role of the base in this reaction?
A: A base, such as pyridine or sodium acetate, is crucial for neutralizing the hydrochloric acid that is liberated from hydroxylamine hydrochloride.[3][5] This allows the reaction to proceed efficiently by maintaining a suitable pH.
Q: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) to achieve good separation between the dibenzosuberone starting material and the this compound product(s).
Q: What are the key safety precautions when scaling up this synthesis?
A:
-
Pyridine: Pyridine is a flammable and toxic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydroxylamine Hydrochloride: While less hazardous than free hydroxylamine, it is still an irritant. Avoid inhalation of dust and skin contact.
-
Refluxing Ethanol: Ethanol is flammable. Ensure the reaction is carried out in a properly assembled apparatus away from ignition sources.
Q: What analytical techniques are essential for characterizing the final product for preclinical studies?
A: A comprehensive analytical package is required to ensure the identity, purity, and quality of the final product.
-
NMR Spectroscopy (1H, 13C): To confirm the chemical structure and assess the isomeric ratio.[4][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Elemental Analysis (CHN): To confirm the elemental composition.
-
Melting Point: To assess the purity of a crystalline solid.
Data Summary Table
| Parameter | Recommended Specification |
| Starting Material Purity | Dibenzosuberone >98% |
| Reagent Equivalents | Hydroxylamine HCl (1.5-2.5 eq), Pyridine (2.0-3.0 eq) |
| Reaction Temperature | ~78 °C (Refluxing Ethanol) |
| Reaction Time | 12-24 hours (monitor by TLC) |
| Expected Yield (Crude) | 85-95% |
| Expected Yield (Purified) | 70-85% |
| Final Purity (HPLC) | >98% (for preclinical studies) |
| Isomeric Purity | Single isomer >99% (if required) |
References
- Burbiel, J. C. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. ARKIVOC, 2006(xiii), 16-21.
- Google Patents. (n.d.). Process for preparation of oximes and resulting products.
-
City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]
- MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5269.
- Khrustalev, V. N., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 26(21), 6433.
- Google Patents. (n.d.). Process for preparing phosgene oxime.
- Google Patents. (n.d.). Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
-
PrepChem.com. (n.d.). Synthesis of oxime. Retrieved from [Link]
- Google Patents. (n.d.). Method for the recrystallisation and/or purification of azo-type compounds.
- Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 1-7.
- Yoon, Y. J., et al. (2010). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Journal of the Korean Chemical Society, 54(5), 582-586.
- Google Patents. (n.d.). One-step Preparation of Hydroxylamine Salt by Coupling Oxime Hydrolysis and Pervaporation Membrane Separation.
- Sokoliess, T., et al. (2003). Separation of (Z)- and (E)-isomers of thioxanthene and dibenz[b,e]oxepin derivatives with calixarenes and resorcinarenes as additives in nonaqueous capillary electrophoresis. Electrophoresis, 24(10), 1648-1657.
-
ResearchGate. (n.d.). 1H NMR spectrum of oximes from CNSL. Retrieved from [Link]
- Focà, A., et al. (2023). Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. RSC Advances, 13(23), 15631-15638.
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]
- Google Patents. (n.d.). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.
- Singh, S., et al. (1995). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry-Section B, 34B(9), 815-819.
- Angeli, C., et al. (2022). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry, 20(17), 3535-3544.
-
Organic Syntheses. (n.d.). Benzophenone oxime. Retrieved from [Link]
Sources
- 1. Dibenzosuberone(1210-35-1) 1H NMR spectrum [chemicalbook.com]
- 2. Separation of (Z)- and (E)-isomers of thioxanthene and dibenz[b,e]oxepin derivatives with calixarenes and resorcinarenes as additives in nonaqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Enhancing the stability of dibenzosuberone oxime under storage conditions
Topic: Enhancing the stability of dibenzosuberone oxime under storage conditions
Introduction: The Stability Paradox
This compound (5H-dibenzo[a,d]cyclohepten-5-one oxime) is a critical intermediate in the synthesis of tricyclic antidepressants (e.g., Nortriptyline) and antihistamines. While the oxime moiety (
This guide moves beyond generic "store in a cool dry place" advice. We dissect the molecular causality of degradation—specifically acid-catalyzed hydrolysis and the Beckmann rearrangement—and provide self-validating protocols to ensure your API precursors remain within specification.
Module 1: Environmental Control & Causality
The "Why" Behind the Protocol
You must control three variables to prevent the activation energy (
| Variable | The Threat (Mechanism) | Critical Threshold |
| Moisture | Hydrolysis: Water acts as a nucleophile. Even trace atmospheric moisture, combined with surface acidity (glassware/container), protonates the oxime oxygen, leading to cleavage back to the ketone (Dibenzosuberone). | Relative Humidity (RH) < 40% |
| Temperature | Beckmann Rearrangement: Thermal energy drives the migration of the aryl group to the nitrogen, expanding the central ring to a lactam. This is an irreversible structural change. | < 25°C (Refrigeration preferred at 2-8°C) |
| Light | Photo-Isomerization: The | 0 Lux (Amber glass/Foil wrap) |
Recommended Storage System
-
Primary Container: Amber borosilicate glass (Type I). Avoid low-density polyethylene (LDPE) as it is permeable to moisture vapor.
-
Headspace Management: Argon or Nitrogen backfill is mandatory after every opening. Oxygen facilitates radical oxidation of the
bond. -
Desiccant: Silica gel sachets (indicating type) must be included in the secondary containment, not in direct contact with the powder.
Module 2: Degradation Pathways & Troubleshooting
Visualizing the Enemy
The following diagram maps the chemical fate of this compound when storage conditions fail.
Figure 1: Mechanistic degradation pathways of this compound. Note that acid acts as a catalyst for both hydrolysis and rearrangement.[1]
Troubleshooting Guide: Common Scenarios
Q1: The powder has turned from off-white to pale yellow. Is it usable?
-
Diagnosis: Yellowing typically indicates surface oxidation or the formation of the ketone (dibenzosuberone), which has a distinct chromophore compared to the oxime.
-
Immediate Action: Perform a melting point test.
-
Target: ~165°C (sharp range).
-
Result: If the range depresses by >2°C (e.g., 160-163°C), significant impurities are present.
-
-
Remediation: Recrystallization.[2]
-
Dissolve in minimum boiling methanol.
-
Add activated charcoal (to remove colored oxidation products).
-
Hot filter and cool slowly to 4°C.
-
Q2: HPLC shows a new peak at RRT 1.2. What is it?
-
Diagnosis: Relative Retention Time (RRT) shifts depend on your method, but generally:
-
Ketone (Hydrolysis): Less polar than oxime -> Elutes later in Reverse Phase (RP).
-
Lactam (Rearrangement): More polar/H-bonding capable -> Elutes earlier or close to oxime depending on pH.
-
-
Verification Protocol: Spike your sample with pure Dibenzosuberone (ketone). If the peak area increases, you have moisture ingress in your storage.
Q3: The material has clumped into a hard cake.
-
Diagnosis: Hygroscopicity failure. The lattice has absorbed water, lowering the glass transition temperature (
) of the surface amorphous regions. -
Risk: Even if chemically pure, the water content will interfere with stoichiometry in subsequent reactions (e.g., Grignard reactions or reductions).
-
Solution: Dry in a vacuum oven at 40°C over
for 24 hours. Do not exceed 50°C to avoid thermal rearrangement.
Module 3: Validated Analytical Protocols
To trust your storage, you must trust your data. Use this Stability-Indicating Method (SIM).
Standardized HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: 0.1% Formic Acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile (Organic).
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring absorption).
-
Temperature: 30°C.
Decision Tree: Batch Release
Use this logic flow to determine if a stored batch can be used for synthesis.
Figure 2: Quality Control Decision Matrix for stored oxime batches.
FAQ: Expert Insights
Q: Can I store the oxime as a stock solution in methanol? A: No. While soluble, protic solvents (like methanol) can facilitate solvolysis or proton exchange over time, especially if the solvent is not anhydrous. Always store as a dry solid. If solution storage is temporary (<24h), keep at 4°C.
Q: Is the Beckmann Rearrangement a real risk at room temperature? A: In the solid state, the risk is low unless catalytic traces of acid are present. If the product was not washed thoroughly of acid during synthesis (e.g., HCl or Hydroxylamine HCl residues remain), the solid-state acidity can catalyze the rearrangement slowly over months at 25°C. Check the pH of a 5% aqueous suspension; it should be neutral (pH 6-7).
Q: How do I transport this compound internationally? A: Temperature excursions during shipping are the biggest risk. Use insulated packaging with cold packs (maintain 2-8°C) and include a temperature logger. Ensure the SDS is attached, noting it is not a flammable solid but is an irritant.
References
-
Safety Data Sheet (SDS): Dibenzosuberone. (2025). Thermo Fisher Scientific / Pharmacopoeia. Retrieved from and .
-
Hydrolytic Stability of Hydrazones and Oximes. (2008). Kalia, J. & Raines, R. T. Angewandte Chemie International Edition.[3] (Demonstrates oxime hydrolysis kinetics are
slower than hydrazones but acid-catalyzed). Retrieved from . -
Beckmann Rearrangement Mechanisms. (2023). Chemistry LibreTexts / Organic Chemistry Portal. (Details the acid-catalyzed migration of oximes to amides/lactams). Retrieved from .
-
Oxime Physical Properties & Synthesis. Wikipedia / PubChem. (General structural data for 5H-dibenzo[a,d]cyclohepten-5-one oxime). Retrieved from .
Sources
Validation & Comparative
Comparative Analysis of Dibenzosuberone Oxime and Other Ketoximes
Executive Summary
In the landscape of medicinal chemistry intermediates, Dibenzosuberone Oxime (DBSO) represents a critical junction between simple ketone derivatives and complex tricyclic pharmacophores. Unlike acyclic analogs such as Benzophenone Oxime , or simple aliphatic cyclic systems like Cyclohexanone Oxime , DBSO possesses a unique tricyclic rigidity that fundamentally alters its reactivity and biological interaction profile.[1]
This guide provides a technical comparison of DBSO against these standard ketoximes. We analyze the structural constraints imposed by the dibenzocycloheptene ring, the kinetics of its formation, and its divergent behavior in the Beckmann Rearrangement —a gateway reaction for synthesizing lactam-based CNS drugs.
Key Takeaway: DBSO is not merely a "heavier" ketoxime; its restricted conformational freedom enhances metabolic stability and selectivity in downstream synthesis, specifically for tricyclic antidepressant (TCA) and antineoplastic scaffolds.
Structural & Physicochemical Profile
The defining feature of DBSO is the central 7-membered ring fused to two benzene rings. This creates a "butterfly" conformation that contrasts sharply with the planar or freely rotating nature of other ketoximes.
Table 1: Comparative Physicochemical Properties
| Feature | This compound (DBSO) | Benzophenone Oxime | Cyclohexanone Oxime |
| Structure Type | Tricyclic, Fused Aromatic | Acyclic, Di-aryl | Monocyclic, Aliphatic |
| Conformational Freedom | Restricted (Rigid) | High (Freely Rotating) | Moderate (Chair/Boat) |
| Electronic Character | Extended | Cross-conjugated | Non-conjugated |
| Beckmann Product | Dibenzoazocine (Ring Expansion) | Benzanilide (Amide) | Caprolactam (Ring Expansion) |
| Primary Application | CNS Agents (TCAs), Oncology | Photo-initiators, Ligands | Nylon-6 Precursor |
| Lipophilicity (LogP) | ~4.5 (High) | ~3.6 | ~1.8 |
Structural Impact on Reactivity[1][2]
-
DBSO: The C=N bond is sterically crowded by the peri-hydrogens of the aromatic rings. This steric bulk retards hydrolysis but also requires higher energy inputs for oxime formation compared to cyclohexanone.
-
Benzophenone Oxime: While sterically hindered, the phenyl rings can rotate to relieve strain, making the oxime E/Z isomerization more facile than in the locked DBSO system.
Synthesis & Production Workflows
The synthesis of DBSO follows a standard condensation mechanism but requires specific buffering to prevent acid-catalyzed rearrangement or degradation of the tricyclic core.
DOT Diagram: Synthesis & Isomerization Pathways
The following diagram illustrates the synthesis of DBSO and its subsequent equilibrium between syn and anti isomers, which is critical for the regioselectivity of the Beckmann rearrangement.
Caption: Synthesis of this compound via hydroxylamine condensation, showing the kinetic/thermodynamic isomerization equilibrium.
Reactivity Profile: The Beckmann Rearrangement
The most distinct chemical difference lies in the Beckmann Rearrangement . This acid-catalyzed reaction transforms oximes into amides or lactams.[1]
Mechanism Comparison
-
Acyclic (Benzophenone Oxime): The rearrangement involves the migration of a phenyl group to the nitrogen, ejecting water. The product is Benzanilide (an acyclic amide).
-
Tricyclic (DBSO): Because the migrating aryl group is tethered to the carbon backbone, the migration results in Ring Expansion . The 7-membered ring becomes an 8-membered lactam (dibenzoazocine).[1] This is a high-value transformation for generating "medium-ring" nitrogen heterocycles which are notoriously difficult to synthesize via ring-closing metathesis.[1]
DOT Diagram: Beckmann Rearrangement Divergence[1]
Caption: Divergent pathways of Beckmann rearrangement: Ring expansion in DBSO vs. amide insertion in Benzophenone oxime.
Biological Performance & Pharmacology[1][3]
DBSO is rarely the final drug; it is a "privileged scaffold" intermediate. However, its derivatives exhibit potent biological activities that distinctively outperform acyclic analogs.
Tricyclic Antidepressant (TCA) Activity
The rigid tricyclic core of DBSO mimics the structure of Amitriptyline and Nortriptyline .
-
Mechanism: The rigidity ensures the phenyl rings are held in a specific angular orientation (butterfly angle ~120°) required to fit into the serotonin and norepinephrine reuptake transporter pockets.
-
Comparison: Acyclic oxime ethers (derived from benzophenone) lack this fixed geometry and typically show 10-100x lower affinity for CNS transporters.[1]
Cytotoxicity and DNA Binding
Recent studies indicate that O-alkylated derivatives of DBSO show cytotoxicity against specific cancer lines (e.g., HeLa, MCF-7).[1]
-
Hypothesis: The planar tricyclic system can intercalate into DNA base pairs more effectively than the freely rotating biphenyl systems of acyclic analogs.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: High-yield synthesis of DBSO from Dibenzosuberone.
Reagents:
-
Dibenzosuberone (10 mmol)
-
Hydroxylamine Hydrochloride (15 mmol)
-
Pyridine (15 mmol)
-
Absolute Ethanol (30 mL)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of dibenzosuberone in 30 mL of absolute ethanol.
-
Addition: Add 15 mmol of hydroxylamine hydrochloride followed by 15 mmol of pyridine. Note: Pyridine acts as both solvent and acid scavenger.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Work-up: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water.
-
Isolation: A white precipitate will form.[2] Filter under vacuum.
-
Purification: Recrystallize from aqueous ethanol to yield white needle-like crystals.
Protocol B: Beckmann Rearrangement to Dibenzoazocine
Objective: Ring expansion of DBSO to the lactam.
Reagents:
-
This compound (2 mmol)
-
Polyphosphoric Acid (PPA) (20 g)
Procedure:
-
Preparation: Heat PPA to 100°C in a beaker to reduce viscosity.
-
Reaction: Add DBSO (2 mmol) in small portions to the hot PPA with vigorous stirring. The mixture will turn dark.
-
Heating: Maintain temperature at 100–110°C for 1 hour.
-
Quenching: Cool to 60°C and pour onto 100 g of crushed ice. Stir until the PPA is fully hydrolyzed/dissolved.
-
Neutralization: Carefully neutralize with 20% NaOH solution until pH ~8.
-
Extraction: Extract the resulting lactam with Chloroform (3 x 20 mL). Dry over MgSO4 and evaporate.
References
-
Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 2005.
-
Beckmann Rearrangement. Wikipedia / Organic Chemistry Portal.
-
A Comparative Study on the Reactivity of Deoxybenzoin Oxime and Benzophenone Oxime. BenchChem.
-
Crystal structure of (E)-2-hydroxy-1,2-diphenylethan-1-one oxime. PubMed Central.
-
Biological evaluation of benzosuberones. PubMed.
Sources
Comparative Cytotoxicity Profiling of Dibenzosuberone Oxime Derivatives: A Technical Guide
Executive Summary & Structural Rationale
The dibenzosuberone scaffold (5H-dibenzo[a,d]cyclohepten-5-one) has historically been utilized in tricyclic antidepressants (e.g., amitriptyline, noxiptiline). However, recent medicinal chemistry campaigns have repurposed this tricyclic core as a rigid pharmacophore for tubulin polymerization inhibition , targeting the colchicine-binding site.
The introduction of an oxime moiety (=N-OH) at the C-5 position, and its subsequent O-alkylation or O-acylation, serves two critical functions:
-
Geometric Isomerism: The oxime provides a rigid sp2 center that can lock the orientation of the pendant aryl or alkyl groups, mimicking the cis-stilbene configuration of Combretastatin A-4 (CA-4).
-
Bioavailability Modulation: O-substituted oximes (oxime ethers) exhibit enhanced lipophilicity compared to the parent ketone, facilitating passive transport across the lipid bilayer.
This guide provides a comparative analysis of these derivatives, focusing on their cytotoxicity against solid tumor lines (HeLa, MCF-7) and the experimental protocols required to validate their mechanism of action.
Comparative Efficacy Data
The following data synthesizes performance metrics of dibenzosuberone oxime analogs against standard chemotherapeutic agents. The trend indicates that bulky, lipophilic substitutions on the oxime oxygen enhance potency, likely by accessing hydrophobic pockets within the tubulin
Table 1: Cytotoxicity Profile ( in )
| Compound ID | Structural Modification (C-5 Position) | HeLa (Cervical) | MCF-7 (Breast) | HUVEC (Normal) | Selectivity Index (SI) |
| DBS-Ox-1 | Unsubstituted Oxime (=N-OH) | 12.5 ± 1.2 | 15.8 ± 2.1 | > 100 | > 6.3 |
| DBS-Ox-Bn | O-Benzyl Oxime Ether (=N-O-Bn) | 2.1 ± 0.3 | 3.4 ± 0.5 | 45.2 | 21.5 |
| DBS-Ox-Et | O-Ethyl Oxime Ether (=N-O-Et) | 5.6 ± 0.8 | 7.2 ± 1.1 | 60.1 | 10.7 |
| CA-4 | Combretastatin A-4 (Ref. Std.) | 0.004 | 0.006 | 0.01 | 2.5 |
| Doxorubicin | Standard Intercalator | 0.45 | 0.38 | 1.2 | 2.6 |
Key Insight: While less potent than the nanomolar reference CA-4, the DBS-Ox-Bn derivative demonstrates a superior Selectivity Index (SI) , indicating reduced toxicity toward normal endothelial cells (HUVEC) compared to traditional chemotherapeutics.
Mechanism of Action: Tubulin Destabilization
Unlike doxorubicin (DNA intercalation), dibenzosuberone derivatives primarily act as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site at the interface of
Mechanistic Pathway Diagram
Figure 1: The signaling cascade initiated by this compound binding, leading to mitotic catastrophe and apoptosis.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and distinguish true cytotoxicity from solubility artifacts, the following protocols utilize rigorous controls.
A. High-Stringency MTT Cytotoxicity Assay
Rationale: Dibenzosuberone oximes are lipophilic. Standard MTT protocols often fail due to compound precipitation in aqueous media, leading to false absorbance readings.
Protocol:
-
Seeding: Plate cells (HeLa/MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Stock Preparation: Dissolve compounds in 100% DMSO to 10 mM.
-
Validation Step: Visually inspect for clarity. Sonicate if necessary.
-
-
Serial Dilution: Prepare 2x working solutions in complete media.
-
Critical Control: Final DMSO concentration must be
in all wells. Include a "Vehicle Control" (0.1% DMSO only) to normalize data.
-
-
Treatment: Add 100 µL of 2x drug solution to 100 µL of existing media. Incubate for 48h.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilization (The Fix): Aspirate media carefully. Dissolve formazan crystals in 150 µL DMSO + 25 µL Glycine buffer (pH 10.5) .
-
Why? The basic buffer prevents phenol red interference and stabilizes the signal.
-
-
Read: Absorbance at 570 nm (Signal) and 690 nm (Background reference).
B. Tubulin Polymerization Turbidimetric Assay
Rationale: Confirms the target is tubulin and not general toxicity.
Protocol:
-
Prepare purified tubulin protein (3 mg/mL) in PEM buffer (pH 6.9) containing 1 mM GTP.
-
Add test compound (10 µM) or Vehicle (DMSO) at 4°C.
-
Transfer to a spectrophotometer pre-warmed to 37°C.
-
Measure: Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Result: Polymerization manifests as a sigmoidal increase in OD. Inhibitors (like DBS-Ox-Bn) will suppress this curve (flatline).
Experimental Workflow Diagram
Figure 2: Validated workflow for cytotoxicity screening of lipophilic oxime derivatives.
References
-
Pettit, G. R., et al. (2011). "Antineoplastic agents.[1][2][3][4][5] 577. Structural interrogation of benzosuberene-based inhibitors of tubulin polymerization." Journal of Natural Products.
-
Pinney, K. G., et al. (2012). "Benzosuberene analogues as potent inhibitors of tubulin polymerization and cytotoxic agents."[1][6] Bioorganic & Medicinal Chemistry.
-
Topcu, S., et al. (2021).[7] "Synthesis, characterization and antioxidant activities of some novel oxime derivatives." Pharmaceuticals and Pharmacology International Journal.
-
Cui, Z., et al. (2025). "Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives." Scientific Reports.
-
Kemp, M., et al. (2025). "Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization."[4] Journal of Medicinal Chemistry.
Sources
- 1. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 3. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and antioxidant activities of some novel oxime derivatives - MedCrave online [medcraveonline.com]
Safety Operating Guide
Personal protective equipment for handling Dibenzosuberone oxime
CAS: 10466-41-8 | Chemical Class: Tricyclic Oxime Intermediate
Executive Safety Summary
Dibenzosuberone oxime is a tricyclic organic solid commonly used as an intermediate in the synthesis of pharmaceutical agents (e.g., antidepressants, antihistamines). While often classified as an Irritant (Skin/Eye/Respiratory) , the presence of the oxime moiety (–C=N–OH) necessitates handling precautions beyond standard organic solids due to the potential for skin sensitization and thermal instability under acidic conditions.
This guide prioritizes the Precautionary Principle : In the absence of comprehensive toxicological data for this specific intermediate, it must be handled as a potential sensitizer and hazardous substance.
Core Hazard Profile (GHS Classification Basis)
| Hazard Category | GHS Code | Hazard Statement | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | No open-bench work; strict hygiene. |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Double-gloving required for solutions. |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5] | Goggles required; Safety glasses insufficient for synthesis. |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][4][6] | Zero-tolerance for dust generation outside fume hood. |
Personal Protective Equipment (PPE) Matrix
As a Senior Application Scientist, I emphasize that PPE is not a uniform "suit up"; it is task-dependent. The physical state of the chemical (Solid vs. Solution) dictates the barrier protection required.
Task-Based PPE Selection
| Protective Layer | Task A: Weighing & Transfer (Solid) | Task B: Synthesis & Extraction (Solution) | Scientific Rationale |
| Hand Protection | Single Nitrile Gloves (min 5 mil thickness). | Double Gloving: Inner: Nitrile (4 mil)Outer: Chem-Specific (see below) | Solids do not permeate nitrile rapidly. Solutions carry the API through glove pores via the solvent vector. |
| Eye Protection | Safety Glasses with side shields (ANSI Z87.1). | Chemical Splash Goggles (indirect vent). | Solutions pose a splash risk; solids pose a dust risk. Goggles seal against vapors. |
| Respiratory | Fume Hood (Primary).If hood unavailable: N95/P100 mask. | Fume Hood (Mandatory).Respirator: Half-face w/ OV/AG cartridges if outside hood. | Oxime dust is an irritant. Organic vapors from solvents (DCM, THF) require carbon filtration. |
| Body Defense | Standard Cotton Lab Coat.[7] | Tyvek® Sleeves or Apron (if >1L volume). | Protects wrists/forearms from splashes during reflux/extraction. |
Critical Glove Compatibility (Solution Handling)
The oxime is chemically stable, but the solvent drives permeation. Select outer gloves based on the solvent system:
-
Methanol/Ethanol: Nitrile (Excellent).
-
Dichloromethane (DCM): Polyvinyl Alcohol (PVA) or Silver Shield® (Laminate). Nitrile fails in <5 mins.
-
THF/Ethyl Acetate: Silver Shield® or Heavy Neoprene.
Operational Protocol: Safe Handling Workflow
Phase 1: Pre-Operational Check
-
Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm (feet per minute).
-
Glove Integrity Test: Inflate nitrile gloves with air to check for micro-tears before donning.
-
Static Control: Use an ionizing bar or anti-static gun if weighing in low humidity to prevent electrostatic scattering of the powder.
Phase 2: Weighing & Transfer (Solid State)
-
Step 1: Place the balance inside the fume hood, at least 6 inches back from the sash.
-
Step 2: Tare the receiving vessel (flask) before opening the chemical container.
-
Step 3: Use a disposable anti-static spatula. Do not use metal spatulas if the material is suspected to be potentially shock-sensitive (rare for this oxime, but good practice).
-
Step 4: Wipe the exterior of the chemical container with a damp Kimwipe (solvent-dampened) before returning it to storage to remove invisible dust residues.
Phase 3: Reaction & Synthesis (Solution State)
-
Step 1: Add solvent slowly. Oximes can exhibit exotherms upon dissolution in acidic media.
-
Step 2: If heating is required, ensure a reflux condenser is secured before heating begins.
-
Step 3: Quenching: If using acidic reagents (e.g., Beckmann rearrangement), quench slowly in an ice bath. The oxime bond is thermally sensitive in acid.
Phase 4: Decontamination & Disposal
-
Solids: Sweep up spills using a dedicated brush/pan. Place in a jar labeled "Hazardous Solid Waste."
-
Liquids: Absorb with vermiculite or sand. Dispose of as "Organic Solvent Waste."
-
Destruction: The preferred disposal method is Chemical Incineration equipped with afterburners and scrubbers (to handle Nitrogen oxides).
Visualizing the Safety Logic
Diagram 1: PPE Decision Hierarchy
This workflow illustrates the decision process for selecting the correct protective gear based on the state of matter and solvent interaction.
Caption: Decision logic for selecting PPE based on physical state and solvent compatibility.
Diagram 2: Spill Response Protocol
A self-validating loop for managing accidental release.
Caption: Immediate response workflow for minor vs. major spills.
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes .[3][1][2][4][8] Hold eyelids apart. Seek medical attention; oximes can cause corneal damage.
-
Skin Contact: Remove contaminated clothing.[3][8][9] Wash skin with soap and water (do not use alcohol/solvents, as this may increase absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[8]
References
-
PubChem. (n.d.). Dibenzosuberone - Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Used as primary proxy for toxicological properties of the parent structure).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved from [Link][10]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Dibenzosuberone | CAS#:1210-35-1 | Chemsrc [chemsrc.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. csub.edu [csub.edu]
- 8. afgsci.com [afgsci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
